

Comparative Analysis of 1,3-Benzodioxole Analogs: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

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A detailed examination of the structure-activity relationships (SAR) for analogs of 1,3-benzodioxole reveals a scaffold with diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition. While specific SAR studies focusing on the **1,3-benzodioxole-4-carbaldehyde** isomer are limited in publicly available literature, a broader analysis of the 1,3-benzodioxole core provides significant insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of various analogs and outlines the methodologies employed in their evaluation.

Anticancer Activity of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of anticancer agents. Research has demonstrated that modifications to this core structure can significantly influence cytotoxic activity against various cancer cell lines.

One study focused on novel 1,3-benzodioxole derivatives, highlighting the importance of specific substitutions for potent antitumor effects. The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, designated as YL201, emerged as a particularly strong candidate against MDA-MB-231 breast cancer cells, with an IC_{50} value of $4.92 \pm 1.09 \mu M$. This was notably more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu), which had an IC_{50} of $18.06 \pm 2.33 \mu M$ against the same cell line. The design of these derivatives involved retaining the 1,3-benzodioxole ring,

introducing a vinyl linker, and incorporating a trifluoromethylpiperazine group, all of which were shown to contribute to the enhanced antitumor efficacy.[2]

Further in vitro assays demonstrated that YL201 could inhibit the proliferation, adhesion, invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.[2] For instance, at a concentration of 8 μM , YL201 reduced the proliferation rate to $23.30 \pm 1.20\%$, compared to $69.63 \pm 3.63\%$ for 5-Fu.[2] In vivo studies using chick embryo chorioallantoic membrane (CAM) xenografts also showed that YL201 could inhibit tumor angiogenesis and reduce tumor weight more effectively than 5-Fu.[2]

Another series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. Among these, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as the most active compound, demonstrating significant growth inhibitory activity on 52 different cell lines at concentrations ranging from 10^{-7} to 10^{-5} M.[3]

The table below summarizes the cytotoxic activity of selected 1,3-benzodioxole analogs against various cancer cell lines.

Compound/Analog	Cancer Cell Line	IC ₅₀ (μM)	Reference Compound	IC ₅₀ (μM)
YL201	MDA-MB-231	4.92 ± 1.09	5-fluorouracil	18.06 ± 2.33
YL201	HeLa	Not specified	5-fluorouracil	Not specified
YL201	A498	Not specified	5-fluorouracil	Not specified
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester	52 human tumor cell lines	0.1 - 10	Not applicable	Not applicable

Antimicrobial and Other Biological Activities

Beyond cancer, 1,3-benzodioxole derivatives have been investigated for a range of other biological activities, including their potential as antimicrobial agents and enzyme inhibitors.

A series of 1,3-benzodioxole derivatives were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. One compound, 4f, was found to be the most potent inhibitor of the COX-1 enzyme with an IC_{50} of 0.725 μ M.^[1] Another compound, 3b, showed potent activity against both COX-1 and COX-2 with IC_{50} values of 1.12 μ M and 1.3 μ M, respectively.^[1]

The table below presents the inhibitory activity of selected 1,3-benzodioxole analogs against COX enzymes.

Compound/Analog	Target Enzyme	IC_{50} (μ M)	Reference Compound	Selectivity Ratio (COX-1/COX-2)
4f	COX-1	0.725	Ketoprofen	Not specified
3b	COX-1	1.12	Ketoprofen	0.862
3b	COX-2	1.3	Ketoprofen	0.862
4d	COX-1 / COX-2	Not specified	Ketoprofen	1.809

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized 1,3-benzodioxole derivatives were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5×10^3 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 μ M) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.

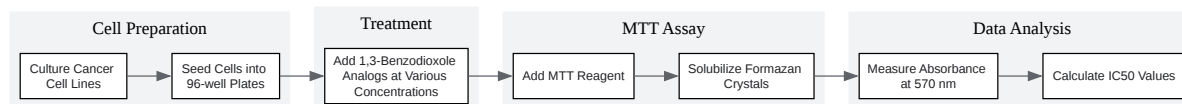
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using a colorimetric COX inhibitor screening assay kit.

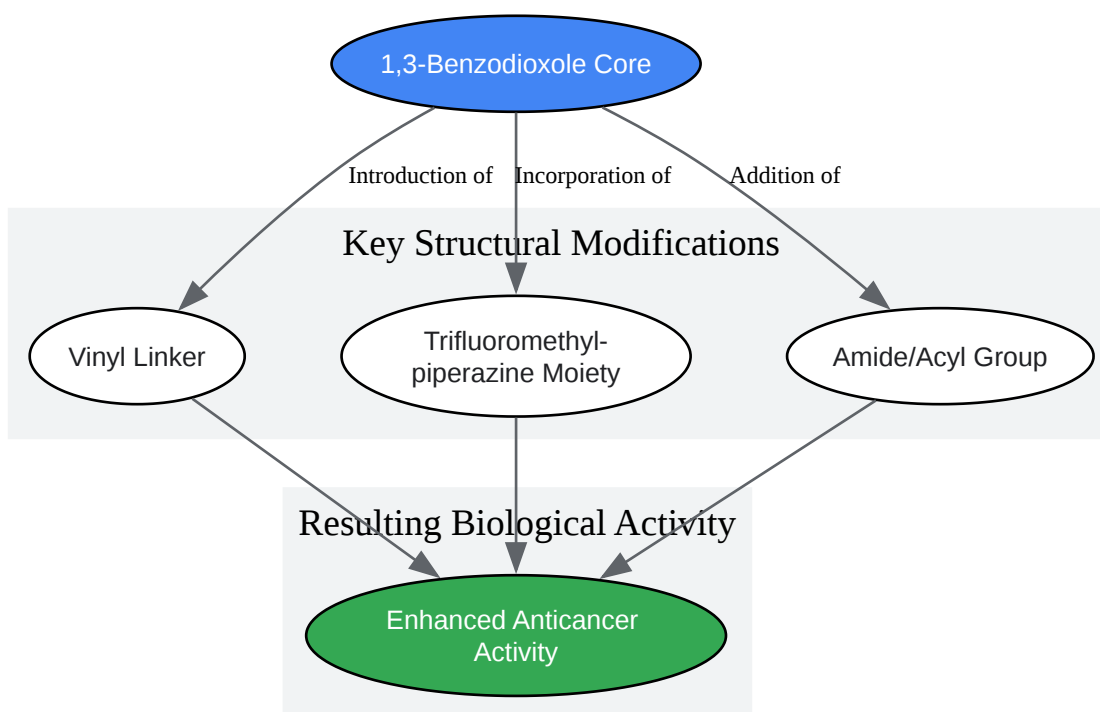
- **Enzyme Preparation:** Ovine COX-1 and human recombinant COX-2 enzymes are used.
- **Reaction Mixture:** The reaction is initiated by adding arachidonic acid to a mixture containing the respective enzyme, heme, and the test compound at various concentrations in a Tris-HCl buffer.
- **Incubation:** The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
- **Colorimetric Detection:** The prostaglandin hydroperoxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
- **Data Analysis:** The IC₅₀ values are calculated from the concentration-inhibition response curves.

Visualizations



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Caption: General experimental workflow for assessing the cytotoxicity of 1,3-benzodioxole analogs using the MTT assay.



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Caption: Logical relationship diagram summarizing key SAR findings for anticancer 1,3-benzodioxole analogs.

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